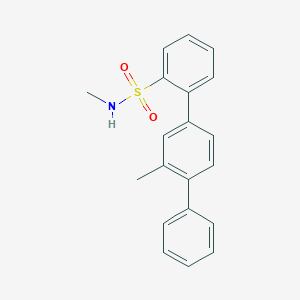

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide

Description

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide moiety

Properties

CAS No. |

183301-00-0 |

|---|---|

Molecular Formula |

C20H19NO2S |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C20H19NO2S/c1-15-14-17(12-13-18(15)16-8-4-3-5-9-16)19-10-6-7-11-20(19)24(22,23)21-2/h3-14,21H,1-2H3 |

InChI Key |

HSLNNRXNRZNZKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)NC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between a substituted benzene and a sulfonyl chloride.

N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent.

Final Coupling: The final step involves coupling the intermediate with another substituted benzene under specific conditions, such as the presence of a base and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The sulfonamide group (-SO₂NH-) participates in hydrolysis, alkylation, and nucleophilic substitutions, while aromatic rings undergo electrophilic substitutions.

Table 2: Documented Reactivity

Notable observations:

-

Steric hindrance : The 3-methyl-4-phenylphenyl group slows electrophilic substitutions at the ortho position.

-

Hydrogen bonding : Sulfonamide oxygen atoms form stable interactions with biological targets (e.g., Thr54 in HIV-1 capsid protein) .

Mechanistic Insights from Medicinal Chemistry Studies

Structural analogs of this compound demonstrate structure-activity relationships (SAR) critical for drug design:

Table 3: Substituent Effects on Antiviral Activity (EC₅₀)

| Derivative | R-Group | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 11l | 4-NH₂ | 0.09 | >383 |

| 11i | 4-NO₂ | 0.30 | >111 |

| PF-74* | – | 0.52 | >91 |

*PF-74 is a reference inhibitor. Data from highlights:

-

Amino groups (4-NH₂) : Improve binding via hydrogen bonds with Gly106 and Gln50 .

-

Nitro groups (4-NO₂) : Enhance electron-withdrawing effects but reduce solubility .

Stability and Degradation Pathways

The compound degrades under oxidative and photolytic conditions:

-

Oxidation : Sulfonamide sulfur oxidizes to sulfonic acid derivatives.

-

Photolysis : Aromatic rings undergo ring-opening reactions under UV light.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various cancers, making it a target for cancer therapy.

Antiproliferative Effects

In addition to enzyme inhibition, this compound has shown promising antiproliferative effects in various cancer cell lines.

Case Study: MDA-MB-231 Cells

A notable case study involved its application against MDA-MB-231 breast cancer cells, where it induced apoptosis significantly. The percentage of annexin V-FITC-positive apoptotic cells increased from 0.18% to 22.04% when treated with the compound, demonstrating its potential as a therapeutic agent in breast cancer treatment .

Antibacterial and Anti-biofilm Activity

The compound also exhibits antibacterial properties, which have been evaluated in various studies. Inhibition of carbonic anhydrases in bacteria can disrupt their growth, indicating potential applications in treating bacterial infections.

Evaluation of Antimicrobial Activity

Research has assessed the antibacterial and anti-biofilm activities of this compound against several bacterial strains. The results indicate that the compound can effectively inhibit biofilm formation and bacterial proliferation, suggesting its utility in developing new antimicrobial agents .

Structural Studies and Insights

Understanding the structural characteristics of this compound is crucial for its application development.

Crystal Structure Analysis

Studies examining the crystal structure of similar benzenesulfonamides have provided insights into how substituents affect molecular conformation and interactions with biological targets . Such structural analyses can guide further modifications to enhance potency and selectivity.

Summary Table of Applications

| Application Type | Specific Use | Findings/Notes |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50 = 10.93–25.06 nM; selective over CA II |

| Antiproliferative Effects | Breast Cancer (MDA-MB-231 cells) | Induces apoptosis; significant increase in apoptotic cells |

| Antibacterial Activity | Various bacterial strains | Effective against biofilm formation |

| Structural Insights | Crystal structure analysis | Helps guide modifications for improved efficacy |

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular processes, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

- N-methyl-4-(4-methylphenyl)benzenesulfonamide

- N-methyl-2-(4-phenylphenyl)benzenesulfonamide

Uniqueness

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal research.

Biological Activity

N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. This structural feature is crucial for its biological activity, particularly in relation to enzyme inhibition.

1. Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, certain derivatives have shown potent inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide moiety can significantly enhance inhibitory potency against specific CA isoforms .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may serve as a potential candidate for developing new antibacterial agents . The mechanism involves disrupting bacterial folic acid synthesis, similar to other sulfonamides.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as an alternative therapeutic agent in treating bacterial infections.

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit human carbonic anhydrase isoforms I and II. The compound exhibited nanomolar inhibitory action, indicating strong binding affinity and potential utility in conditions where modulation of CO2 hydration is beneficial, such as glaucoma treatment.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. For example, the introduction of different substituents on the aromatic rings has been shown to improve both antimicrobial and enzyme-inhibitory activities. These findings underscore the significance of SAR studies in drug design and development .

Q & A

Q. What are the key methodological considerations for optimizing the synthetic yield of N-methyl-2-(3-methyl-4-phenylphenyl)benzenesulfonamide?

Answer:

- Reaction Parameters : Adjusting temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for sulfonamide coupling), and catalyst selection (e.g., triethylamine for acid scavenging) can significantly impact yield. For example, in sulfonamide syntheses, excess sulfonyl chloride is often used to drive reactions to completion .

- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitoring by TLC or HPLC ensures intermediate stability .

- Functional Group Compatibility : Protecting groups may be required for reactive sites (e.g., methyl or phenyl substituents) to prevent side reactions during sulfonamide formation .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization of this compound?

Answer:

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry of substituents (e.g., distinguishing methyl groups at 3- vs. 4-positions on the biphenyl system) .

- Mass Spectrometry : High-resolution MS validates molecular formula, particularly for detecting isotopic patterns of chlorine or sulfur .

- Crystallography :

- X-Ray Diffraction : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, critical for confirming stereochemistry. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

- Validation Tools : PLATON or CCDC software checks for missed symmetry or twinning, ensuring data integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Answer:

- Refinement Protocols : Use SHELXL’s restraints for flexible moieties (e.g., phenyl rings) to align experimental data with density functional theory (DFT)-optimized geometries .

- Discrepancy Analysis : Compare calculated vs. observed torsion angles (e.g., C–S–N–C dihedral angles). Large deviations (>10°) may indicate crystal packing effects or solvent interactions .

- Cross-Validation : Validate hydrogen bonding networks using Mercury’s contact analysis, especially for sulfonamide NH groups interacting with crystal lattice water .

Q. What strategies are employed to establish structure-activity relationships (SAR) for benzenesulfonamide derivatives in anticancer research?

Answer:

- Bioassay Design :

- In Vitro Testing : Dose-response curves (IC) against cancer cell lines (e.g., MCF-7 or HeLa) with controls (e.g., doxorubicin) .

- Mechanistic Studies : Fluorescence-based assays (e.g., Annexin V/PI staining) differentiate apoptosis from necrosis .

- Modification Strategies :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .

- Scaffold Hybridization : Coupling with triazole or pyrimidine moieties improves solubility and target selectivity .

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

Answer:

- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue) to minimize inter-lab variability .

- Data Normalization : Express activity relative to internal standards (e.g., % inhibition vs. vehicle control) to account for plate-to-plate differences .

- Confounding Factors : Control for pH, serum proteins, and incubation time, which can alter sulfonamide stability or cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.